(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone
Description
Properties
IUPAC Name |
(7-methoxy-1-benzofuran-2-yl)-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-25-16-5-2-4-15-14-17(26-18(15)16)19(24)22-11-8-21(9-12-22)10-13-23-7-3-6-20-23/h2-7,14H,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLSESCRDDSVBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCN(CC3)CCN4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes available literature regarding its biological activity, focusing on its mechanisms, efficacy, and applications.
Chemical Structure
The chemical structure of the compound can be broken down into two primary components:
- Piperazine Derivative : This moiety is known for its diverse pharmacological properties.
- Benzofuran and Pyrazole Rings : These structures contribute to the compound's interaction with various biological targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Anxiolytic Activity : Similar compounds have shown anxiolytic-like effects mediated through benzodiazepine and nicotinic pathways, suggesting that our compound may also exhibit similar properties .
- Tyrosinase Inhibition : Compounds with related structures have been evaluated for their ability to inhibit tyrosinase, an enzyme involved in melanin production, which could have implications in treating hyperpigmentation disorders .
Anxiolytic Effects
A study focused on a related piperazine derivative demonstrated significant anxiolytic effects in animal models. The compound was tested using various behavioral assays such as the elevated plus maze and light-dark box tests. Results indicated increased time spent in open arms and light areas, suggesting reduced anxiety levels .
Tyrosinase Inhibition
Another study evaluated the inhibitory effects of structurally similar compounds on tyrosinase activity. The most potent inhibitors showed IC50 values significantly lower than standard references like kojic acid. This suggests that compounds similar to our target may effectively reduce melanin synthesis without cytotoxic effects .
| Compound | IC50 (μM) | Effect |
|---|---|---|
| Kojic Acid | 17.76 | Reference |
| Compound 26 | 0.18 | Strong inhibitor |
Case Studies
Several case studies highlight the potential therapeutic applications of piperazine derivatives:
- Anxiolytic Activity in Animal Models : A study found that the administration of a piperazine derivative led to reduced anxiety-like behavior in rodents, indicating a promising avenue for treating anxiety disorders .
- Skin Pigmentation Disorders : Tyrosinase inhibitors derived from similar structures have been proposed for cosmetic applications to manage skin pigmentation issues, showcasing their relevance in dermatology .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related analogs from the literature, focusing on substituents, synthesis pathways, and inferred bioactivities:
| Compound | Core Structure | Key Substituents | Synthesis Highlights | Inferred Bioactivity |
|---|---|---|---|---|
| (4-(2-(1H-Pyrazol-1-yl)ethyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone (Target) | Piperazine-methanone | - 7-Methoxybenzofuran-2-carbonyl - 2-(1H-Pyrazol-1-yl)ethyl on piperazine |
Likely involves coupling of 7-methoxybenzofuran-2-carbonyl chloride with substituted piperazine | Potential CNS activity (e.g., 5-HT receptor modulation) due to piperazine and aromatic motifs |
| 4-(4-Aminobenzoyl)piperazin-1-ylmethanone () | Piperazine-methanone | - Furan-2-carbonyl - 4-Aminobenzoyl on piperazine |
Nitrobenzoyl chloride coupled with 1-(furoyl)piperazine, followed by nitro reduction | Amine group may enhance interactions with enzymes/receptors (e.g., kinase inhibition) |
| Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21, ) | Piperazine-methanone | - Thiophene-2-carbonyl - 4-(Trifluoromethyl)phenyl on piperazine |
Alkylation of piperazine with trifluoromethylphenyl and thiophene carbonyl groups | Trifluoromethyl group improves metabolic stability; potential use in antimicrobial agents |
| 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5, ) | Piperazine-butanone | - Pyrazole at terminal butanone - 4-(Trifluoromethyl)phenyl on piperazine |
Multi-step alkylation and cyclization to attach pyrazole and trifluoromethylphenyl groups | Extended alkyl chain may influence conformational flexibility for receptor binding |
| {3-[4-(2-Hydroxy-benzyl)-piperazin-1-yl]-propoxy}-7-methoxy-3-phenyl-chromen-2-one (4e, ) | Chromenone-piperazine | - 7-Methoxychromenone - 2-Hydroxybenzyl on piperazine |
Condensation of piperazine derivatives with chromenone precursors | Chromenone core and hydroxybenzyl group suggest antioxidant or anti-inflammatory potential |
Key Structural and Functional Insights:
Piperazine Modifications: The target compound’s 2-(pyrazol-1-yl)ethyl chain (vs. Substitution at the piperazine 4-position (e.g., benzofuran vs. thiophene or chromenone) significantly alters electronic properties and binding affinity .
Synthetic Strategies :
- Coupling reactions (e.g., using triethylamine as a base for acyl chloride intermediates) are common across analogs, as seen in and inferred for the target compound .
- Functional group reductions (e.g., nitro to amine in ) highlight the versatility of piperazine derivatives in medicinal chemistry .
Limitations of Current Evidence:
While structural analogs provide insights, direct bioactivity data for the target compound are absent in the provided evidence. Further studies are needed to validate its pharmacological profile, particularly in receptor binding assays or metabolic stability tests .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for constructing the piperazine-pyrazole-benzofuran hybrid scaffold?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Formation of the benzofuran core via cyclization of 7-methoxy-substituted precursors under acidic or thermal conditions.
- Step 2 : Introduction of the piperazine moiety using nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination).
- Step 3 : Functionalization with the pyrazole-ethyl group via alkylation or click chemistry.
- Key Reagents : Palladium catalysts (e.g., Pd/C), copper iodide for triazole formation, and solvents like DMF or dichloromethane .
Q. How is the compound structurally characterized, and what analytical techniques are prioritized?
- Techniques :
- NMR Spectroscopy : Assign proton environments (e.g., benzofuran aromatic protons at δ 6.8–7.5 ppm, piperazine CH signals at δ 2.5–3.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 424.18) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (CCP4 suite recommended) .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Assays :
- In vitro binding : Screen against GPCRs (e.g., histamine H1/H4 receptors) due to structural similarity to known ligands .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anti-proliferative activity .
Advanced Research Questions
Q. How can computational methods optimize the synthetic route and predict regioselectivity?
- Approach :
- Artificial Force Induced Reaction (AFIR) : Simulate reaction pathways to identify low-energy intermediates and transition states .
- Density Functional Theory (DFT) : Calculate activation energies for pyrazole-ethyl coupling to prioritize solvent systems (e.g., DMSO vs. THF) .
- Case Study : DFT-guided optimization reduced byproducts in triazolo-pyrimidine analogs by 30% .
Q. How to resolve contradictions in reported bioactivity data across similar piperazine derivatives?
- Strategies :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methoxy vs. ethoxy on benzofuran) using IC values from kinase inhibition assays .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics to distinguish true target engagement from off-target effects .
Q. What role do the pyrazole and methoxybenzofuran moieties play in target selectivity?
- Mechanistic Insights :
- Pyrazole : Acts as a hydrogen-bond acceptor, enhancing affinity for ATP-binding pockets (e.g., kinases) .
- Methoxybenzofuran : Modulates lipophilicity (clogP ~2.8) and π-π stacking with aromatic residues in enzymatic pockets .
- Validation : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) to map interactions with CYP450 isoforms .
Q. How to design controlled experiments to assess thermal stability and degradation pathways?
- Protocol :
- Thermogravimetric Analysis (TGA) : Measure weight loss at 25–300°C to identify decomposition thresholds.
- HPLC-MS Stability Studies : Monitor hydrolytic degradation (e.g., ester cleavage) under acidic/basic conditions .
Critical Considerations
- Data Contradictions : Conflicting solubility reports (DMSO vs. aqueous buffers) may arise from polymorphic forms. Use powder XRD to identify crystalline vs. amorphous states .
- Ethical Compliance : Adhere to OECD guidelines for in vivo testing if transitioning from cell-based assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
